molecular formula C15H10N2OS B3025709 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- CAS No. 500299-14-9

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-

Cat. No. B3025709
CAS RN: 500299-14-9
M. Wt: 266.32 g/mol
InChI Key: HCKATCNEEDQXNJ-UHFFFAOYSA-N
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Description

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- is a chemical compound with the molecular formula C15H10N2O2 . It is also known as 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one . This compound is a natural antifungal agent, significantly inducing lipid peroxidation, activating the antioxidant enzymes, and exhibiting effective activity against F. solani .


Molecular Structure Analysis

The molecular structure of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- consists of a total of 32 bonds. There are 22 non-H bonds, 17 multiple bonds, 1 rotatable bond, 2 double bonds, and 15 aromatic bonds. The molecule also contains 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, and 1 eleven-membered ring. Additionally, it has 1 ether (aromatic), 1 Pyrrole, and 1 Pyridine .

Scientific Research Applications

Anticancer Properties

NSC88928: exhibits promising cytotoxic effects against cancer cell lines. In particular, it has been tested against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cells. Several derivatives of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one have demonstrated moderate cytotoxicity against reproductive organ cell lines, making it a potential candidate for further investigation in cancer therapy .

DNA Duplex Stabilization

The compound’s structural similarity to the natural alkaloid ellipticine suggests its potential as a DNA-intercalating agent6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one derivatives have been reported to stabilize DNA duplexes, which could have implications in drug design and development .

Antiviral Activity

Some indole-fused quinoxaline compounds, including NSC88928 , possess antiviral properties. Understanding its mechanism of action and exploring its efficacy against specific viruses could be valuable .

Agrochemical Applications

The incorporation of 1,2,3-triazole moieties into molecules has gained attention. These moieties find applications as agrochemicals, including fungicides, herbicides, and corrosion retardants. Considering the biological activity of NSC88928 , it might be worth investigating its potential in agriculture .

Pharmacophore Exploration

Both indolo[2,3-b]quinoxaline and 1,2,3-triazole are powerful pharmacophores. Combining them in a single molecule could lead to novel compounds with diverse activities. Researchers may explore this avenue for antibiotic and cytotoxic studies .

Biologic Properties Beyond Cancer

Beyond cancer research, 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one derivatives have been investigated for their anti-malarial, anti-inflammatory, and anti-microbial properties. These diverse applications highlight the compound’s potential in various therapeutic areas .

Safety and Hazards

The safety and hazards associated with 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)- are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures and to refer to Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

4-methylsulfanyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKATCNEEDQXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 2
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
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6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 4
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 5
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-
Reactant of Route 6
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-

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